molecular formula C11H19NO4 B2986967 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2170372-32-2

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B2986967
CAS No.: 2170372-32-2
M. Wt: 229.276
InChI Key: RSDQFWFPRLYSPB-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate (CAS: 2170372-32-2) is a bicyclic carbamate derivative featuring a strained 2-oxabicyclo[2.1.1]hexane core. Its structure includes a hydroxymethyl group at position 1 and a tert-butyl carbamate moiety at position 2. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its rigid bicyclic framework, which imparts stereochemical control and metabolic stability in drug candidates . It is commercially available through suppliers such as PharmaBlock Sciences and CymitQuimica, with applications in fragment-based drug discovery and peptide mimetics .

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDQFWFPRLYSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane precursor. One common method involves the use of tert-butyl carbamate and 2-oxabicyclo[2.1.1]hexane-4-methanol under specific reaction conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate (CAS: 2170372-30-0)

  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Key Difference : Replacement of the tert-butyl group with a benzyl carbamate.
  • Implications: The benzyl group introduces aromaticity, altering solubility (lipophilic vs. tert-butyl’s steric bulk) and deprotection requirements (acid-labile tert-butyl vs. hydrogenolysis-sensitive benzyl) .

tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate (CAS: 2174007-89-5)

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Key Difference : Hydroxymethyl group shifted to position 4, with a methylene-linked carbamate at position 1.
  • Implications : Altered stereoelectronic effects may influence reactivity in cross-coupling or functionalization reactions .

Analogues with Modified Bicyclic Frameworks

tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate (CAS: 2580185-38-0)

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Key Difference : Bicyclo[2.2.1]heptane core (7-membered ring) vs. bicyclo[2.1.1]hexane (6-membered).

tert-Butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate (CAS: 2344685-16-9)

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Key Difference : Replacement of the oxygen atom in the bicyclic core with nitrogen (2-azabicyclo).
  • Implications : Introduces basicity at the nitrogen, altering solubility and enabling coordination in metal-catalyzed reactions .

Functional Group Variations

3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS: 2731009-06-4)

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Difference : Carboxylic acid substituent replaces the hydroxymethyl-carbamate system.
  • Implications : Enhances hydrogen-bonding capacity, making it suitable for protein-ligand interaction studies .

(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl)methanol (CAS: 2995293-47-3)

  • Molecular Formula: C₈H₁₃NO₂
  • Molecular Weight : 155.20 g/mol
  • Key Difference: Aminomethyl and hydroxymethyl groups replace the tert-butyl carbamate.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Bicyclic Core Supplier/Reference
Target Compound (2170372-32-2) C₁₂H₁₉NO₄ 243.3 1-Hydroxymethyl, 4-tert-butyl carbamate 2-Oxabicyclo[2.1.1]hexane CymitQuimica
Benzyl derivative (2170372-30-0) C₁₄H₁₇NO₄ 263.29 Benzyl carbamate 2-Oxabicyclo[2.1.1]hexane Multiple
Heptane analog (2580185-38-0) C₁₂H₂₁NO₄ 243.3 1-Hydroxymethyl, 4-tert-butyl carbamate 2-Oxabicyclo[2.2.1]heptane Combi-Blocks
2-Azabicyclo analog (2344685-16-9) C₁₀H₁₈N₂O₂ 198.26 4-tert-butyl carbamate 2-Azabicyclo[2.1.1]hexane PharmaBlock

Biological Activity

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate, with the CAS number 2170372-32-2, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.28 g/mol
  • Purity : Typically ≥97% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing enzymatic pathways and cellular processes. The compound's bicyclic structure may facilitate interactions with biomolecules such as proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs show significant antimicrobial properties, which may extend to this compound.
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory effects in various models, indicating potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also have anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally similar compounds found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarity suggests potential efficacy in this area .

Case Study 2: Anti-inflammatory Effects

Research has shown that compounds containing carbamate moieties can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX). This suggests that this compound may similarly influence these pathways .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on related compounds indicated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancers. These findings warrant further investigation into the specific mechanisms through which this compound may exert similar effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate?

  • Methodological Answer : The compound is typically synthesized via cyclization strategies. For example, intramolecular photocycloaddition of ester derivatives (e.g., ethyl 3-(2-propenyloxy)propenoate) can yield 2-oxabicyclo[2.1.1]hexane scaffolds . Subsequent functionalization involves introducing the hydroxymethyl and tert-butyl carbamate groups through nucleophilic substitution or coupling reactions. Enamine Ltd. and PharmaBlock Sciences catalogues highlight related intermediates, such as [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol, which can serve as precursors for further derivatization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the bicyclic structure and substituent positions. The hydroxymethyl group typically appears as a triplet (~δ 3.5–4.0 ppm) in 1^1H NMR, while the tert-butyl carbamate resonates as a singlet (~δ 1.4 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is widely used to resolve the stereochemistry of the bicyclic core. Programs like ORTEP-3 aid in visualizing bond angles and torsional strain .

Advanced Research Questions

Q. How does the 2-oxabicyclo[2.1.1]hexane scaffold act as a bioisostere for ortho-substituted phenyl rings?

  • Methodological Answer : Geometric analysis (e.g., X-ray data) reveals that the 2-oxabicyclo[2.1.1]hexane core mimics the spatial arrangement of ortho-substituted phenyl rings. Key parameters include:

Parameter2-Oxabicyclo[2.1.1]hexaneOrtho-Phenyl Ring
Distance rr (Å)1.56–1.571.38–1.44
Distance dd (Å)3.63.0–3.1
Angles ϕ1\phi_1, ϕ2\phi_2~120°~120°

The longer dd and rr values in the bicyclic system reduce steric hindrance while maintaining comparable angles, making it a viable saturated bioisostere in drug design .

Q. What computational strategies are employed to model the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict regioselectivity in reactions involving the bicyclic scaffold. For example, solvolysis studies of brosylates (e.g., compound 24 ) show fragmentation pathways dominate under high-temperature or low-nucleophilicity conditions, which can be modeled using Gaussian or ORCA software . Molecular dynamics simulations further assess stability in solvents like DMSO or water, aligning with experimental observations in PharmaBlock catalogues .

Q. How can contradictions in synthetic yields from different methods be resolved?

  • Methodological Answer : Systematic optimization of reaction parameters (e.g., temperature, catalyst loading) is critical. For instance, thermolysis of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate (19 ) at 120°C produces fragmentation byproducts, while lower temperatures (~80°C) favor cycloadduct retention . Parallel experiments with HPLC monitoring and kinetic profiling (e.g., Eyring plots) help identify rate-limiting steps and side reactions .

Data-Driven Analysis

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable at room temperature but sensitive to strong acids/bases and oxidizers. Safety data sheets recommend storage under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the carbamate group . Accelerated stability studies (e.g., 40°C/75% RH for 14 days) coupled with LC-MS analysis can detect degradation products like tert-butylamine or CO2_2 .

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